tert-Butyl (6-methoxypyridin-3-yl)carbamate

Medicinal Chemistry ADME Prediction Synthetic Intermediate

In multi-step kinase inhibitor synthesis, analog carbamates introduce lipophilicity and stability variability that compromises SAR reproducibility. tert-Butyl (6-methoxypyridin-3-yl)carbamate (CAS 183741-80-2) provides a standardized building block with: • Refined LogP of 2.33 (Δ+0.30 vs. pyridin-3-yl analog) for balanced membrane permeability • 26°C higher boiling point (278.6°C) vs. unsubstituted analog, enabling safer high-temperature reactions • Acid-labile Boc group for clean TFA deprotection to free amine • ≥95% purity, solid form for accurate automated dispensing

Molecular Formula C11H16N2O3
Molecular Weight 224.26 g/mol
CAS No. 183741-80-2
Cat. No. B065652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (6-methoxypyridin-3-yl)carbamate
CAS183741-80-2
Molecular FormulaC11H16N2O3
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CN=C(C=C1)OC
InChIInChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)13-8-5-6-9(15-4)12-7-8/h5-7H,1-4H3,(H,13,14)
InChIKeyBQBSTIXIDDRDHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (6-methoxypyridin-3-yl)carbamate: Overview


tert-Butyl (6-methoxypyridin-3-yl)carbamate (CAS 183741-80-2) is a carbamate derivative of the aminopyridine class, featuring a tert-butoxycarbonyl (Boc) protecting group attached to the 3-amino position of a 6-methoxypyridine ring [1]. The compound possesses a molecular formula of C₁₁H₁₆N₂O₃ and a molecular weight of 224.26 g/mol, and is typically supplied as a solid with a purity of ≥95% . Its structural features impart a characteristic balance of lipophilicity, hydrogen-bonding capacity, and stability, making it a well-defined intermediate in multi-step organic syntheses, particularly where selective amine protection and subsequent deprotection are required .

Why Substitution Fails: tert-Butyl (6-methoxypyridin-3-yl)carbamate


In-class analogs such as tert-butyl pyridin-3-ylcarbamate (CAS 56700-70-0), benzyl (6-methoxypyridin-3-yl)carbamate (CAS 66171-51-5), and ethyl N-(6-methoxypyridin-3-yl)carbamate (CAS 4872-24-6) share core structural motifs but differ markedly in lipophilicity, solubility, and thermal stability [1]. These physicochemical variations directly influence chromatographic behavior, reaction compatibility, and in vitro ADME profiles, rendering simple interchange problematic in regulated or high-stakes synthetic workflows . Moreover, the unique combination of the electron-donating 6-methoxy substituent and the acid-labile Boc group in the target compound confers a distinct balance of stability and reactivity that cannot be replicated by unprotected amines or alternative carbamate esters . Consequently, procurement decisions based solely on scaffold similarity risk introducing unquantified variability into established protocols and SAR studies.

Quantitative Differentiation: tert-Butyl (6-methoxypyridin-3-yl)carbamate


Lipophilicity (LogP) Comparison

The target compound exhibits an ACD/LogP value of 2.33, representing a 0.30 log unit increase in lipophilicity relative to tert-butyl pyridin-3-ylcarbamate (LogP 2.03) . Conversely, it is 0.52 log units less lipophilic than benzyl (6-methoxypyridin-3-yl)carbamate (LogP 2.85) [1]. This intermediate lipophilicity, conferred by the 6-methoxy substitution, modulates membrane permeability and organic/aqueous partitioning behavior compared to both the unsubstituted pyridine and the more hydrophobic benzyl carbamate analog.

Medicinal Chemistry ADME Prediction Synthetic Intermediate

Aqueous Solubility Comparison

The target compound demonstrates a measured aqueous solubility of 1.23 mg/mL (5.48 mM) as reported by Bidepharm . In contrast, the ethyl carbamate analog (CAS 4872-24-6) exhibits a significantly higher predicted aqueous solubility of 38 mg/mL . This 30-fold difference in solubility directly influences the choice of reaction solvent and the compound's behavior in aqueous work-up procedures and biological assays.

Formulation Science Reaction Medium Design Bioavailability

Boiling Point and Thermal Stability

The target compound has a predicted boiling point of 278.6 ± 25.0 °C at 760 mmHg , which is approximately 26 °C higher than that of tert-butyl pyridin-3-ylcarbamate (252.7 ± 13.0 °C) . This elevation in boiling point reflects the increased molecular weight and enhanced intermolecular interactions imparted by the 6-methoxy substituent.

Process Chemistry Distillation/Purification Safety

Density and Physical Form Comparison

The target compound exhibits a predicted density of 1.146 g/cm³ , which is marginally higher than the density of tert-butyl pyridin-3-ylcarbamate (1.131 g/cm³) . Both compounds are solids at ambient temperature, but the methoxy-substituted derivative may possess distinct crystalline packing due to additional hydrogen-bond acceptors and increased polar surface area.

Material Handling Formulation Solid-State Properties

Application Scenarios: tert-Butyl (6-methoxypyridin-3-yl)carbamate


Kinase Inhibitor Intermediate Synthesis

When designing kinase inhibitor scaffolds that demand a balance between membrane permeability and aqueous solubility, the target compound's intermediate LogP of 2.33 (ΔLogP = +0.30 vs. tert-butyl pyridin-3-ylcarbamate) provides a refined lipophilicity window . This property, combined with the acid-labile Boc group that enables clean deprotection to the free amine under standard TFA/DCM conditions, makes it a preferred building block over less lipophilic or unprotected analogs in multi-step syntheses targeting intracellular enzymes [1].

Organic-Phase Dominant Reactions

For synthetic sequences conducted in anhydrous organic solvents (e.g., THF, DMF, DCM) where high reactant concentration is desired, the target compound's modest aqueous solubility (1.23 mg/mL) minimizes loss during aqueous work-up and enhances recovery from organic extracts . This contrasts with the ethyl carbamate analog, which is ~30× more water-soluble and may partition less efficiently into organic phases during extraction, reducing isolated yields in large-scale operations .

High-Temperature Reaction Screening

In reaction optimization studies involving elevated temperatures (e.g., microwave-assisted synthesis, high-boiling solvents), the target compound's predicted boiling point of 278.6 °C offers a wider thermal window before decomposition or volatilization compared to tert-butyl pyridin-3-ylcarbamate (bp 252.7 °C) . This 26 °C margin enhances the safety and reliability of high-temperature screening campaigns, reducing the risk of pressure build-up or compound loss .

Solid-Phase and Automated Parallel Synthesis

The compound's solid physical form, defined density (1.146 g/cm³), and high purity (≥95%) ensure accurate weighing and consistent stoichiometry in automated liquid handlers and solid-dispensing robots . These attributes minimize variability in parallel synthesis arrays and are essential for maintaining reproducibility in high-throughput chemistry operations where minor fluctuations in material properties can compromise SAR data quality.

Technical Documentation Hub

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